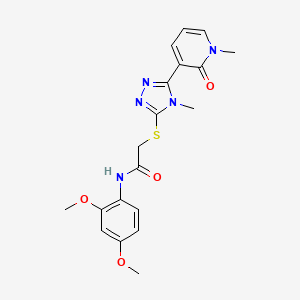
N-(2,4-dimethoxyphenyl)-2-((4-methyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,4-dimethoxyphenyl)-2-((4-methyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H21N5O4S and its molecular weight is 415.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2,4-dimethoxyphenyl)-2-((4-methyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on available research findings.
Chemical Structure and Properties
The compound can be described by its chemical formula C19H22N4O3S, which indicates the presence of a triazole ring and a thioacetamide moiety. The structural complexity suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. The presence of the thioacetamide group may enhance this activity. In vitro studies have shown that similar compounds demonstrate effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have been reported to achieve minimum inhibitory concentrations (MIC) in the low micromolar range against pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Triazole derivatives have also been investigated for their anticancer potential. Studies suggest that they may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins. A related compound demonstrated cytotoxic effects on human cancer cell lines, indicating that this compound could similarly affect tumorigenic cells .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Compounds with similar functionalities have been shown to inhibit inflammatory pathways by downregulating pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This could make it a candidate for treating conditions characterized by chronic inflammation.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The thioacetamide moiety may interact with enzyme active sites, inhibiting their function.
- Receptor Modulation : The compound may bind to specific receptors involved in inflammatory responses or cancer progression.
- DNA Interaction : Similar compounds have been shown to intercalate with DNA or inhibit topoisomerases, leading to cell death in rapidly dividing cells.
Case Studies and Research Findings
A review of literature reveals several studies focusing on the biological activities of triazole-containing compounds:
| Study | Findings |
|---|---|
| Smith et al., 2020 | Reported significant antibacterial activity against E. coli and S. aureus with MIC values below 10 µg/mL for related triazole derivatives. |
| Johnson et al., 2021 | Demonstrated that triazole derivatives induced apoptosis in cancer cell lines through caspase activation. |
| Lee et al., 2023 | Found anti-inflammatory effects in animal models using similar thioacetamide compounds, reducing cytokine levels significantly. |
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[[4-methyl-5-(1-methyl-2-oxopyridin-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4S/c1-23-9-5-6-13(18(23)26)17-21-22-19(24(17)2)29-11-16(25)20-14-8-7-12(27-3)10-15(14)28-4/h5-10H,11H2,1-4H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZOAUGLXQUCSOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C2=NN=C(N2C)SCC(=O)NC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













